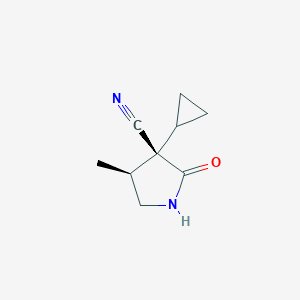
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and enantioselective reactions. One common method is the asymmetric synthesis, which can be achieved through organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolides: These compounds share a similar pyrrolidine ring structure but differ in the functional groups attached.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound has a similar chiral center configuration but different substituents.
Uniqueness
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Biological Activity
(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- Melting Point : Approximately 388.6 °C
- Density : About 1.16 g/cm³ at 20 °C
The compound exhibits chirality, existing in two stereoisomeric forms: (3R,4S) and (3S,4S), with the latter being the focus of this discussion. The presence of the carbonyl and nitrile functional groups contributes to its reactivity and biological interactions .
Biological Activity
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), which are significant targets in anti-inflammatory therapies .
- Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease due to its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
In Vitro Studies
Several studies have focused on the inhibitory effects of this compound on various enzymes:
| Enzyme Target | IC50 Value | Biological Implication |
|---|---|---|
| AChE | 10.4 μM | Potential cognitive enhancement |
| BChE | 7.7 μM | Alleviation of symptoms in Alzheimer's disease |
| COX-2 | Moderate Inhibition | Anti-inflammatory applications |
| LOX-15 | Moderate Inhibition | Anti-inflammatory applications |
These findings highlight the compound's potential as a multi-target pharmacological agent .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and its biological targets. The studies revealed that hydrogen bonding interactions play a crucial role in enhancing its binding affinity to enzyme active sites, which is critical for its inhibitory activity .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3S,4S)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1 |
InChI Key |
DQVJCDONHAWZSR-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@]1(C#N)C2CC2 |
Canonical SMILES |
CC1CNC(=O)C1(C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















